2-[(4-Methoxyphenoxy)methyl]oxirane
Overview
Description
“2-[(4-Methoxyphenoxy)methyl]oxirane” is an organic compound with the molecular formula C10H12O31. It is used in the synthesis of other compounds and in industrial processes2.
Synthesis Analysis
The synthesis of “2-[(4-Methoxyphenoxy)methyl]oxirane” involves various chemical reactions. However, specific details about the synthesis process are not readily available from the search results.Molecular Structure Analysis
The molecular structure of “2-[(4-Methoxyphenoxy)methyl]oxirane” consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms1. The exact structure can be represented by the SMILES notation: COC1=CC=C(C=C1)OCC2CO2
3.
Chemical Reactions Analysis
The specific chemical reactions involving “2-[(4-Methoxyphenoxy)methyl]oxirane” are not clearly mentioned in the search results. However, oxiranes, in general, are known to undergo reactions such as ring-opening, polymerization, and substitution.Physical And Chemical Properties Analysis
“2-[(4-Methoxyphenoxy)methyl]oxirane” is a solid at 20 degrees Celsius3. It has a molecular weight of 180.20 g/mol3. The compound has a topological polar surface area of 31 Ų3.Scientific Research Applications
Electrochromic Enhancement of Polymer Films
A study by Zhang et al. (2014) focused on the electrochromic properties of poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide, utilizing a derivative similar to "2-[(4-Methoxyphenoxy)methyl]oxirane." The introduction of hydroxymethyl or ethylene oxide groups significantly improved the electrochromic properties, resulting in high contrast ratios, low switching voltages, and fast response times, which are desirable for smart window applications and low-energy displays (Zhang et al., 2014).
Synthesis and Fungicidal Activity of Eugenol-Derived Compounds
Lima et al. (2022) described the synthesis of eugenol-fluorinated triazole derivatives with enhanced fungicidal activity, starting from a compound structurally similar to "2-[(4-Methoxyphenoxy)methyl]oxirane." These derivatives demonstrated significant inhibitory activity against fungal pathogens, offering potential for the development of new fungicides (Lima et al., 2022).
Antioxidant and Antilipase Activity of Synthetic Analogs
A study by Santos et al. (2018) investigated the antioxidant and antilipase activities of methyl chavicol and its synthetic analogue, emphasizing the potential therapeutic applications of these compounds in treating diseases associated with oxidative stress and lipid metabolism (Santos et al., 2018).
Polymer Synthesis via Ring-Opening Polymerization
Merlani et al. (2015) explored the ring-opening polymerization of a 2,3-disubstituted oxirane leading to polyethers with carbonyl–aromatic π-stacked structures. This research contributes to the development of polymers with unique optical and electronic properties, relevant for advanced material applications (Merlani et al., 2015).
Anticorrosive Properties of Aromatic Epoxy Monomers
Dagdag et al. (2019) conducted a study on the anticorrosive behavior of aromatic epoxy monomers, including compounds similar to "2-[(4-Methoxyphenoxy)methyl]oxirane," demonstrating their effectiveness in protecting carbon steel against corrosion in acidic environments. This highlights the potential application of these monomers in coatings and protective materials (Dagdag et al., 2019).
Safety And Hazards
The compound is associated with certain hazards. It can cause skin irritation and serious eye irritation3. Safety measures include wearing protective gloves, eye protection, and face protection. If it comes in contact with the skin or eyes, it should be washed off with plenty of water3.
Future Directions
The future directions for “2-[(4-Methoxyphenoxy)methyl]oxirane” are not explicitly mentioned in the search results. However, given its use in the synthesis of other compounds and in industrial processes, it may continue to be a subject of research and development in the field of organic chemistry2.
Please note that this information is based on the available search results and may not cover all aspects of “2-[(4-Methoxyphenoxy)methyl]oxirane”. For a more detailed analysis, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGFHZLPMLKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305536 | |
Record name | 4-Methoxyphenyl glycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyphenoxy)methyl]oxirane | |
CAS RN |
2211-94-1 | |
Record name | 4-Methoxyphenyl glycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2211-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(2,3-epoxypropoxy)-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2211-94-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2211-94-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxyphenyl glycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-epoxypropyl 4'-methoxyphenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[(4-Methoxyphenoxy)methyl]oxirane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY25P7XTV5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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